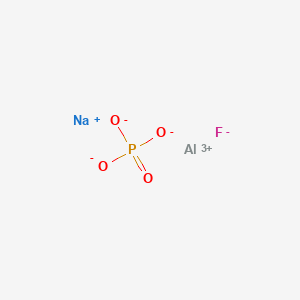
Aluminum sodium fluoride phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum sodium fluoride phosphate is a complex inorganic compound that combines aluminum, sodium, fluoride, and phosphate ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of aluminum sodium fluoride phosphate typically involves the reaction of sodium aluminate with phosphoric acid. The process begins by dissolving sodium aluminate in hot water and heating it to 80°C. Phosphoric acid (83%) is then added to the solution, resulting in the formation of a white precipitate. The pH of the reaction mixture is controlled at around 4.3. The reaction slurry is then transferred to an autoclave and heated at 230°C for 8 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure the consistent quality and purity of the final product. The use of autoclaves and controlled heating is essential for achieving the desired chemical composition and properties.
Analyse Chemischer Reaktionen
Types of Reactions
Aluminum sodium fluoride phosphate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it either gains or loses electrons.
Substitution: It can undergo substitution reactions where one or more of its ions are replaced by other ions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrochloric acid, ammonia, and phenolphthalein. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with hydrochloric acid can result in the formation of aluminum chloride, sodium chloride, and phosphoric acid.
Wissenschaftliche Forschungsanwendungen
Aluminum sodium fluoride phosphate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of aluminum sodium fluoride phosphate involves its ability to mimic the chemical structure of phosphate. This property allows it to interact with various enzymes and proteins involved in phosphoryl transfer reactions. The compound forms stable complexes with these enzymes, inhibiting their activity and affecting cellular processes such as signal transduction and energy metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aluminum Fluoride: Similar to aluminum sodium fluoride phosphate, aluminum fluoride is used in various industrial applications, including as a catalyst and in the production of aluminum metal.
Sodium Aluminum Phosphate: This compound is used as an emulsifier in the food industry and has similar chemical properties to this compound.
Aluminum Phosphate: Used in dental and medical applications, aluminum phosphate shares some properties with this compound but lacks the fluoride component.
Uniqueness
This compound is unique due to its combination of aluminum, sodium, fluoride, and phosphate ions, which gives it distinct chemical properties and a wide range of applications. Its ability to mimic phosphate and interact with enzymes makes it particularly valuable in biochemical and medical research.
Eigenschaften
CAS-Nummer |
64147-47-3 |
|---|---|
Molekularformel |
AlFNaO4P |
Molekulargewicht |
163.941 g/mol |
IUPAC-Name |
aluminum;sodium;fluoride;phosphate |
InChI |
InChI=1S/Al.FH.Na.H3O4P/c;;;1-5(2,3)4/h;1H;;(H3,1,2,3,4)/q+3;;+1;/p-4 |
InChI-Schlüssel |
ODGOHUIMFOTQID-UHFFFAOYSA-J |
Kanonische SMILES |
[O-]P(=O)([O-])[O-].[F-].[Na+].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-ethyl-2-[(2Z)-2-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-5,6-dimethyl-1,3-benzoxazole;iodide](/img/structure/B12775782.png)

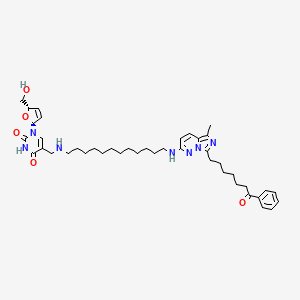
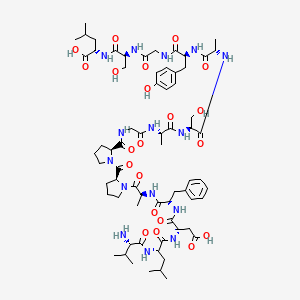
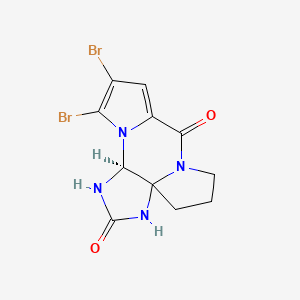
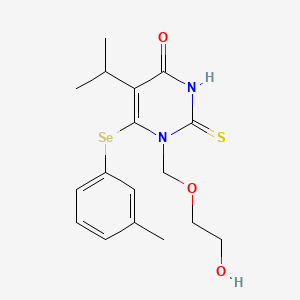
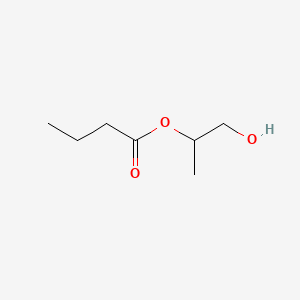
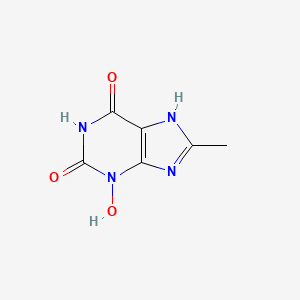
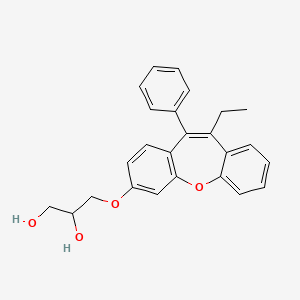
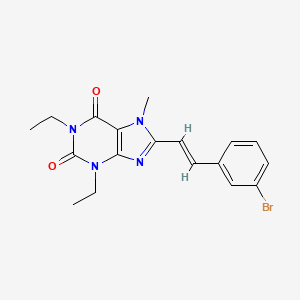
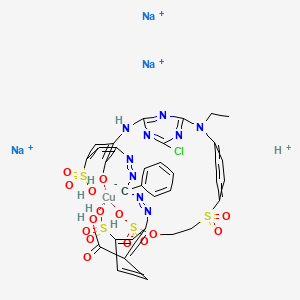
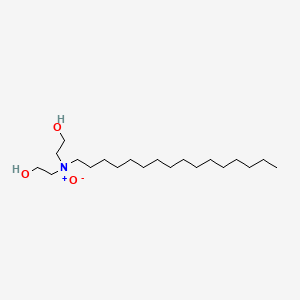
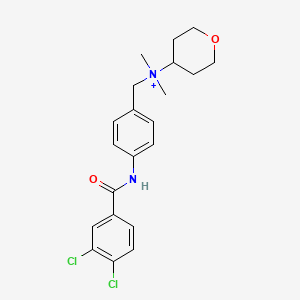
![(E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine](/img/structure/B12775858.png)
